Cas no 95-49-8 (1-Chloro-2-methylbenzene)

1-Chloro-2-methylbenzene structure
1-Chloro-2-methylbenzene structure
1-Chloro-2-methylbenzene
95-49-8
C7H7Cl
126.58348107338
MFCD00000562
34798
7238

1-Chloro-2-methylbenzene Properties

Names and Identifiers

    • 1-Chloro-2-methylbenzene
    • 1-Methyl-2-chlorobenzene
    • 2-Chloro-1-Methylbenzene
    • o-Chlorotoluene
    • 2-Methylchlorobenzene
    • o-tolyl chloride
    • OCT
    • 2-chloro toluene
    • 2-Chlorotoluene solution
    • AMP-95
    • 2-tolyl chloride
    • 6-Nonenamide,N-((3,4-dimethoxyphenyl)methyl)-8-methyl-,(E)
    • markiertes Capsaicin
    • Methylcapsaicin
    • mono-chlorotoluene
    • O-Methyl-capsaicin
    • o-methylchlorobenzne
    • ortho-chlorotoluene
    • 1-Chloro-2-methylbenzene (ACI)
    • Toluene, o-chloro- (8CI)
    • 2-Chlorotoluene
    • 2-Methyl-1-chlorobenzene
    • 2-Methylphenyl chloride
    • NSC 8766
    • o-Methylchlorobenzene
    • +Expand
    • MFCD00000562
    • IBSQPLPBRSHTTG-UHFFFAOYSA-N
    • 1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
    • ClC1C(C)=CC=CC=1
    • 1904175

Computed Properties

  • 126.02400
  • 0
  • 0
  • 0
  • 126.023628
  • 8
  • 70.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.64840
  • 0.00000
  • 2171
  • n20/D 1.525(lit.)
  • Slightly soluble
  • 159°C
  • -35°C(lit.)
  • 10 mmHg ( 43 °C)
  • Fahrenheit: 107.6 ° f
    Celsius: 42 ° c
  • H2O: slightly soluble0.047g/L at 20°C
  • Colorless and transparent liquid with almond like odor
  • Soluble in benzene\toluene\alcohol\ether\ketone\Butyl acetate\1,2-Dichloroethane\In various organic solvents such as chloroform.25In water at ℃solubilityby0.037%;Water in o-Chlorotoluenesolubilityby0.014%.
  • 1.083 g/mL at 25 °C(lit.)
  • 8.83 eV

1-Chloro-2-methylbenzene Security Information

1-Chloro-2-methylbenzene Customs Data

  • 29036990
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Chloro-2-methylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  2 h, 80 °C
Reference
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; Hynes, John, Organic Letters, 2010, 12(6), 1192-1195

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  rt; rt → 60 °C; 8 - 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Facile synthesis of 2-bromo-3-fluorobenzonitrile: An application and study of the halodeboronation of arylboronic acids
Szumigala, Ronald H. Jr.; Devine, Paul N.; Gauthier, Donald R. Jr.; Volante, R. P., Journal of Organic Chemistry, 2004, 69(2), 566-569

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  12 h, 80 °C
Reference
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; Zhang, Rongli; Cai, Mingzhong, RSC Advances, 2017, 7(2), 764-770

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Isoamyl nitrite Solvents: Acetone ;  0 °C; 0 - 15 °C
1.2 Reagents: Cuprous chloride Solvents: Ethanol ;  < 5 °C; 20 min, < 5 °C; rt; 2 h, rt
Reference
Method for preparing aryl diazonium chlorocuprate
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1-Propanethiol ,  Sodium hydroxide Solvents: N-Methyl-2-pyrrolidone
Reference
Preparation of thiophenols from unactivated aryl chlorides and sodium alkanethiolates in N-methyl-2-pyrrolidone
Shaw, James E., Journal of Organic Chemistry, 1991, 56(11), 3728-9

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  (Diphenylphosphino)ferrocene Solvents: Tetramethylurea
Reference
Novel Rh(I)-catalyzed reaction of arylzinc compounds with methyl halides
Hossain, Kabir M.; Takagi, Kentaro, Chemistry Letters, 1999, (11), 1241-1242

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Potassium bisulfate Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane ;  30 - 40 min, rt
Reference
Rate enhancements due to ultrasound in isoquinolinium dichromate and isoquinolinium chlorochromate catalyzed chlorination of aromatic compounds in presence of KHSO4/KCl
Rajanna, K. C.; Rao, A. Sambashiva; Chakravarthi, I. E.; Reddy, K. Rajendar, Asian Journal of Chemistry, 2018, 30(1), 167-170

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cuprous chloride (alumina-supported) Solvents: tert-Butylbenzene
Reference
Halogen exchange reactions of aryl halides using supported copper(I)
Clark, James H.; Jones, Craig W.; Duke, Catherine V. A.; Miller, Jack M., Journal of Chemical Research, 1989, (8),

Synthetic Circuit 9

Reaction Conditions
Reference
Monoalkylation of dichloroarenes with Grignard reagents catalyzed by a nickel complex
Reddy, G. S.; Tam, Wilson, Organometallics, 1984, 3(4), 630-2

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Acetonitrile
Reference
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Isoamyl nitrite Solvents: Dimethylformamide
1.2 Reagents: Cupric chloride Solvents: Dimethylformamide ;  338 K
Reference
Continuous-Flow Generation of Anhydrous Diazonium Species: Monolithic Microfluidic Reactors for the Chemistry of Unstable Intermediates
Fortt, Robin; Wootton, Robert C. R.; de Mello, Andrew J., Organic Process Research & Development, 2003, 7(5), 762-768

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium formate Catalysts: Dichlorotris(triphenylphosphine)rhodium Solvents: 1,4-Dioxane
Reference
Catalytic hydrodehalogenation of some organic halides by hydrogen transfer from lithium formate in the presence of ruthenium and rhodium complexes
Marcec, Radovan, Croatica Chemica Acta, 1990, 63(2), 203-6

Synthetic Circuit 13

Reaction Conditions
Reference
Electroreduction of organic compounds. 19. Formation of benzoanellated sulfur heterocycles by intramolecular cathodic cyclization of dithiocarboxylic esters
Gade, Thomas; Streek, Michael; Voss, Juergen, Chemische Berichte, 1992, 125(1), 127-41

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium chloride Catalysts: Benzyltriethylammonium chloride ,  N,N,N′,N′-Tetramethylethylenediamine ,  Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ;  30 min
1.2 Solvents: Acetonitrile ;  20 °C; 1 h, 20 °C
Reference
Cu(I)/Cu(II)/TMEDA, new effective available catalyst of Sandmeyer reaction
Sigeev, A. S.; Beletskaya, I. P.; Petrovskii, P. V.; Peregudov, A. S., Russian Journal of Organic Chemistry, 2012, 48(8), 1055-1058

Synthetic Circuit 15

Reaction Conditions
Reference
Radiohalogenation of nonactivated aromatic compounds via aryltrimethylsilyl intermediates
Wilbur, D. S.; Anderson, K. W.; Stone, W. E.; O'Brien, H. A. Jr., Journal of Labelled Compounds and Radiopharmaceuticals, 1982, 19(10), 1171-88

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 2-Nitrotoluene ,  Chlorine Catalysts: Antimony pentachloride
Reference
Preparation of chloro aromatic compounds
, Japan, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Allyl chloride-induced radical chlorination of alkylaromatic compounds
Serguchev, Yu. A.; Barabash, V. B.; Stetsyuk, G. A., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1989, 55(2), 198-201

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
Reference
Palladium-catalyzed cross-methylation of aryl triflates by intramolecularly stabilized dialkylaluminum, -gallium and -indium reagents
Blum, Jochanan; Katz, Judith A.; Jaber, Nimer; Michman, Michael; Schumann, Herbert; et al, Journal of Molecular Catalysis A: Chemical, 2001, 165(1-2), 97-102

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
High-temperature organic synthesis. XXII. Thermal transformations of exo-chloro-substituted derivatives of toluene
Voronkov, M. G.; Deryagina, E. N.; Shagun, L. G.; Vitkovskii, V. Yu., Zhurnal Organicheskoi Khimii, 1983, 19(5), 1079-84

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis of monosubstituted chlorobenzenes by photoinduced dechlorination
Mansour, Mohammed; Wawrik, Silvia; Parlar, Harun; Korte, Friedhelm, Chemiker-Zeitung, 1980, 104(11), 339-40

1-Chloro-2-methylbenzene Raw materials

1-Chloro-2-methylbenzene Related Literature